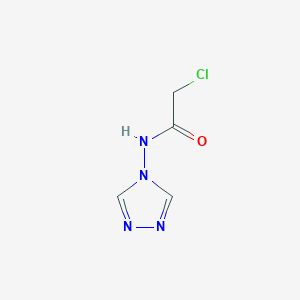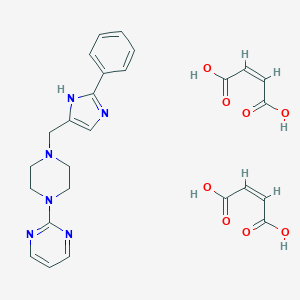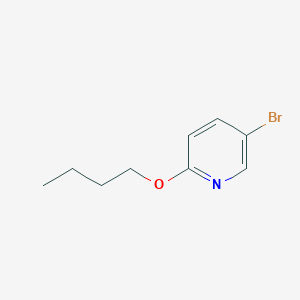
3-Methyl-4-(trifluoromethoxy)aniline
Overview
Description
3-Methyl-4-(trifluoromethoxy)aniline: is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an aniline ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethoxy group imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reduction of 4-trifluoromethoxy nitrobenzene to obtain 4-trifluoromethoxyaniline . Another approach involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a pre-existing aniline structure .
Industrial Production Methods: Industrial production of 3-Methyl-4-(trifluoromethoxy)aniline often employs scalable synthetic routes that ensure high yield and purity. The use of catalytic hydrogenation and other reduction techniques are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .
Scientific Research Applications
Chemistry: 3-Methyl-4-(trifluoromethoxy)aniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique electronic properties make it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems .
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors. The trifluoromethoxy group can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism by which 3-Methyl-4-(trifluoromethoxy)aniline exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This interaction often involves hydrogen bonding, hydrophobic interactions, and electronic effects that modulate the compound’s activity .
Comparison with Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)aniline: Another analog with the trifluoromethyl group at a different position on the aniline ring.
2-(Trifluoromethyl)aniline: Features the trifluoromethyl group at the ortho position.
Uniqueness: 3-Methyl-4-(trifluoromethoxy)aniline is unique due to the presence of both a methyl group and a trifluoromethoxy group on the aniline ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions compared to other trifluoromethylated anilines .
Properties
IUPAC Name |
3-methyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-4-6(12)2-3-7(5)13-8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHCPLRDLVPBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441704 | |
| Record name | 3-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183945-52-0 | |
| Record name | 3-Methyl-4-(trifluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183945-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-4-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















